Cas no 27434-83-9 (5-(3,4-dimethoxyphenyl)-1,2-oxazole)

5-(3,4-dimethoxyphenyl)-1,2-oxazole structure
27434-83-9 structure
Product Name:5-(3,4-dimethoxyphenyl)-1,2-oxazole
CAS-nummer:27434-83-9
MF:C11H11NO3
MW:205.209943056107
CID:1431182
PubChem ID:65240140
Update Time:2025-04-20

5-(3,4-dimethoxyphenyl)-1,2-oxazole Chemische en fysische eigenschappen

Naam en identificatie

    • 5-(3,4-dimethoxyphenyl)-1,2-oxazole
    • 3-(3,4-Dimethoxy-phenyl)-glutarsaeure-anhydrid
    • 3-&lt
    • 3',4'-Dimethoxyphenyl&gt
    • glutaranhydrid
    • 3-(3,4-dimethoxy-phenyl)-glutaric acid-anhydride
    • CTK2A7168
    • 2H-Pyran-2,6(3H)-dione, dihydro-4-(3,4-dimethoxyphenyl)-
    • 3-(3,4-dimethoxyphenyl)indole
    • 3-(3,4-Dimethoxyphenyl)-isoxazol
    • 3-(3,4-dimethoxyphenyl)glutaric anhydride
    • 3-(m-p-OMe)-Ph-indole
    • 5-(3,4-dimethoxy-phenyl)-isoxazole
    • 3,4-Dimethoxy-phenyl&gt
    • -indol
    • 3-(3,4-Dimethoxy-phenyl)-indol
    • 3-(3,4-dimethoxy-phenyl)-indole
    • 3-(3,4-Dimethoxy-phenyl)-glutarsaeure-anhydrid; 3-< 3',4'-Dimethoxyphenyl> glutaranhydrid; 3-(3,4-dimethoxy-phenyl)-glutaric acid-anhydride; CTK2A7168; 2H-Pyran-2,6(3H)-dione, dihydro-4-(3,4-dimethoxyphenyl)-; 3-(3,4-dimethoxyphenyl)indole; 3-(3,4-Dimethoxyphenyl)-isoxazol; 3-(3,4-dimethoxyphenyl)glutaric anhydride; 3-(m-p-OMe)-Ph-indole; 5-(3,4-dimethoxy-phenyl)-isoxazole; 3-< 3,4-Dimethoxy-phenyl> -indol; 3-(3,4-Dimethoxy-
    • 27434-83-9
    • 5-(3,4-Dimethoxyphenyl)isoxazole
    • AKOS014574705
    • Inchi: 1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3
    • InChI-sleutel: KRHKFJUSJGBMEN-UHFFFAOYSA-N
    • LACHT: O(C)C1C(=CC=C(C2=CC=NO2)C=1)OC

Berekende eigenschappen

  • Exacte massa: 205.07393
  • Monoisotopische massa: 205.07389321g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 200
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 44.5Ų

Experimentele eigenschappen

  • PSA: 44.49
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk